2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide
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Overview
Description
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide is a complex organic compound with a molecular formula of C17H18BrN3O2 This compound is characterized by the presence of a bromophenyl group, a dihydropyridazinone ring, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through electrophilic halogenation of phenol with bromine.
Construction of the Dihydropyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.
Coupling with Cyclopentylacetamide: The final step involves coupling the bromophenyl-dihydropyridazinone intermediate with cyclopentylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the dihydropyridazinone ring are believed to play crucial roles in its biological activity by binding to target proteins and modulating their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- 3-(3-bromophenyl)propionic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide stands out due to its unique combination of a bromophenyl group, a dihydropyridazinone ring, and a cyclopentylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-13-5-3-4-12(10-13)15-8-9-17(23)21(20-15)11-16(22)19-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIKNFDOSOGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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